1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 338754-88-4; molecular formula: C₁₉H₁₃ClF₂N₂O₂; molecular weight: 374.77 g/mol) is a pyridine-3-carboxamide derivative featuring a 3-chlorophenylmethyl group at the 1-position of the dihydropyridine ring and a 3,4-difluorophenyl substituent on the amide nitrogen . The compound’s structure is characterized by a planar conformation due to π-conjugation across the amide bridge and aromatic systems. Its halogenated substituents (Cl, F) confer electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-14-6-7-16(21)17(22)10-14/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKIIHKZHXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The chlorobenzyl and difluorophenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl and difluorophenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridine-3-carboxamide derivatives, emphasizing substituent effects, molecular properties, and research findings.
Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives
Key Observations:
Substituent Effects: Halogenation: The target compound’s 3-chlorophenyl and 3,4-difluorophenyl groups contrast with analogs featuring bromine () or trifluoromethyl (). Bromine’s larger atomic radius may alter crystal packing (e.g., centrosymmetric dimers in ), while CF₃ increases lipophilicity . Amide Variations: Replacement of the 3,4-difluorophenyl amide with a 3-pyridinyl group () reduces steric hindrance but may decrease metabolic stability.
Structural Conformation :
- The planar conformation observed in the target compound and its analogs (e.g., ) is critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallization and solubility .
Pharmacological Relevance :
- highlights a PDK1 inhibitor with a 3,4-difluorophenylmethyl group, suggesting that the target compound’s difluoro substitution may similarly enhance kinase affinity. However, the absence of a chiral center or benzimidazolyloxy moiety in the target compound limits direct functional equivalence .
Synthetic Pathways :
- Analogs in and were synthesized via nucleophilic substitution or condensation reactions, indicating feasible routes for modifying the target compound’s substituents .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 350.77 g/mol
- Structural Features : The compound contains a dihydropyridine ring, a carboxamide group, and two aromatic substituents (3-chlorophenyl and 3,4-difluorophenyl).
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC values indicating potent growth inhibition. In one study, derivatives of similar structures displayed IC values as low as 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest at the G2/M phase and induction of apoptosis. This is supported by findings that certain derivatives down-regulate key proteins involved in cell survival pathways such as MMP2 and VEGFA .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have reported moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that modifications in the aromatic substituents can enhance antibacterial efficacy .
Enzyme Inhibition
Enzymatic assays have revealed that the compound acts as a potent inhibitor of certain enzymes:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of various dihydropyridine derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity. Notably, the presence of halogen substituents (like chlorine and fluorine) was correlated with enhanced activity against MCF-7 cells.
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M Arrest |
| Compound B | HepG2 | 9.6 | Apoptosis Induction |
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, the target compound demonstrated notable effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Other Strains | Weak to Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
